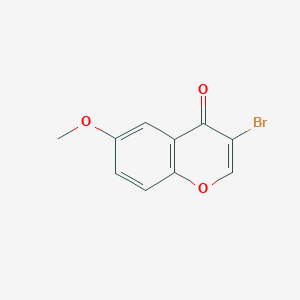
3-Bromo-6-methoxychromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-methoxychromen-4-one is a chemical compound with the molecular formula C10H9BrO3. It is a derivative of chromanone, a bicyclic compound that serves as a building block in medicinal chemistry. This compound is known for its unique structure, which includes a bromine atom and a methoxy group attached to the chromanone core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methoxychromen-4-one typically involves the bromination of 6-methoxychroman-4-one. One common method is to react 6-methoxychroman-4-one with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methoxychromen-4-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carbonyl group in the chromanone core can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 3-amino-6-methoxychromen-4-one or 3-thio-6-methoxychromen-4-one.
Oxidation: Formation of 3-bromo-6-methoxybenzaldehyde.
Reduction: Formation of 3-bromo-6-methoxychroman-4-ol.
Scientific Research Applications
3-Bromo-6-methoxychromen-4-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Bromo-6-methoxychromen-4-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have shown high binding affinities to amyloid-beta plaques, which are associated with Alzheimer’s disease. The bromine and methoxy groups play crucial roles in enhancing the binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-methyl-4H-chromen-4-one
- 6-Bromo-3-methyl-4H-chromen-4-one
- 3-Bromo-4-hydroxy-6-methyl-2H-pyran-2-one
Uniqueness
3-Bromo-6-methoxychromen-4-one is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced binding affinities and specificities in biological assays, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C10H7BrO3 |
|---|---|
Molecular Weight |
255.06 g/mol |
IUPAC Name |
3-bromo-6-methoxychromen-4-one |
InChI |
InChI=1S/C10H7BrO3/c1-13-6-2-3-9-7(4-6)10(12)8(11)5-14-9/h2-5H,1H3 |
InChI Key |
VFPGTJCXQULWBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=C(C2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


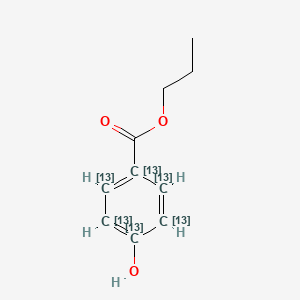
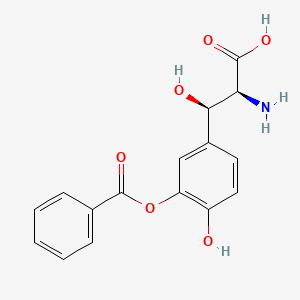
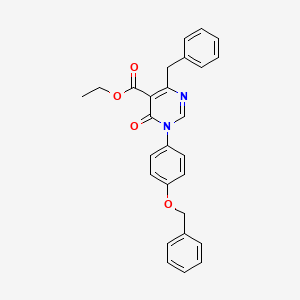
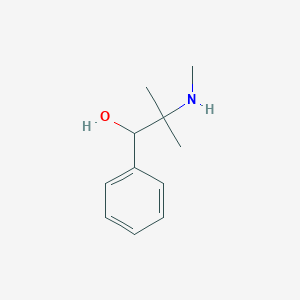
![N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13842209.png)
![2-Allyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13842220.png)
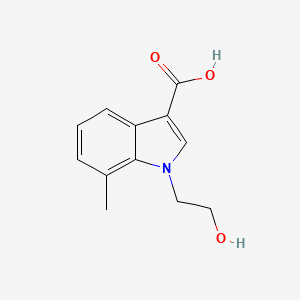
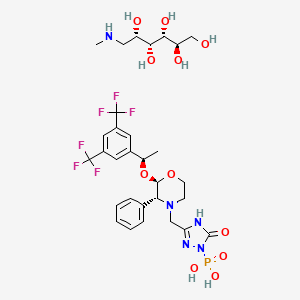
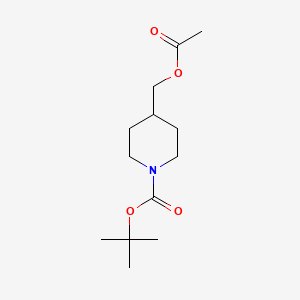
![(3R,6S)-6-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13842245.png)
![tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate](/img/structure/B13842249.png)
![(5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13842250.png)
![rel-(1R,2R)-3-Oxo-2-[(2Z)-5-(sulfooxy)-2-penten-1-yl]cyclopentaneacetic Acid (relative) Sodium Salt](/img/structure/B13842252.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13842265.png)
